2-Chloro-4-(3-chlorophenyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(3-chlorophenyl)benzonitrile is an organic compound with the molecular formula C13H7Cl2N. It is a derivative of benzonitrile, featuring two chlorine atoms attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-chlorophenyl)benzonitrile typically involves the reaction of 3-chlorobenzonitrile with 2-chlorobenzoyl chloride under specific conditions. One common method involves the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of benzonitriles, including this compound, often involves ammoxidation of substituted toluenes. For example, 2-chlorotoluene can be converted to 2-chlorobenzonitrile through ammoxidation, which involves the reaction of the toluene derivative with ammonia and oxygen in the presence of a catalyst .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-chlorophenyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Substitution: Formation of substituted benzonitriles.
Reduction: Formation of 2-chloro-4-(3-chlorophenyl)benzylamine.
Oxidation: Formation of 2-chloro-4-(3-chlorophenyl)benzoic acid.
Scientific Research Applications
2-Chloro-4-(3-chlorophenyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-chlorophenyl)benzonitrile involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. The nitrile group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzonitrile: A simpler derivative with a single chlorine atom.
3-Chlorobenzonitrile: Another isomer with the chlorine atom in a different position.
4-Amino-2-chlorobenzonitrile: Contains an amino group in addition to the chlorine atom.
Uniqueness
2-Chloro-4-(3-chlorophenyl)benzonitrile is unique due to the presence of two chlorine atoms in specific positions on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural feature makes it a valuable intermediate in the synthesis of more complex organic compounds .
Properties
IUPAC Name |
2-chloro-4-(3-chlorophenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N/c14-12-3-1-2-9(6-12)10-4-5-11(8-16)13(15)7-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRMTRVYHJFULT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742769 |
Source
|
Record name | 3,3'-Dichloro[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-47-0 |
Source
|
Record name | 3,3'-Dichloro[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.